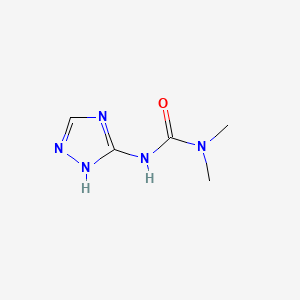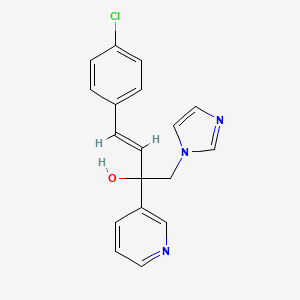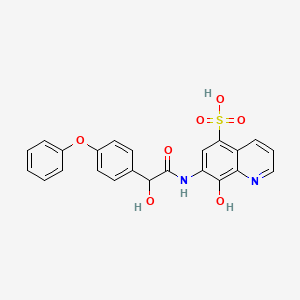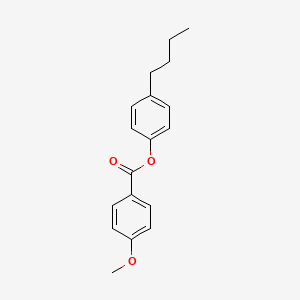
Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)): is a chemical compound that belongs to the class of urea derivatives It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) typically involves the reaction of 1,1-dimethylurea with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted urea compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used in studies related to enzyme inhibition and protein interactions. Its triazole ring structure allows it to interact with biological molecules, making it a valuable tool for biochemical research .
Medicine: It may be used in the development of new drugs with therapeutic properties, such as antifungal, antibacterial, or anticancer agents .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) involves its interaction with specific molecular targets and pathways. The triazole ring in its structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1,3-Dimethylurea: This compound is similar in structure but lacks the triazole ring.
1,1-Dimethyl-3-(4-fluorophenyl)urea: This compound features a fluorophenyl group instead of a triazole ring.
Uniqueness: Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This makes it distinct from other urea derivatives and valuable for various applications in research and industry .
Propriétés
Numéro CAS |
56872-71-0 |
|---|---|
Formule moléculaire |
C5H9N5O |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C5H9N5O/c1-10(2)5(11)8-4-6-3-7-9-4/h3H,1-2H3,(H2,6,7,8,9,11) |
Clé InChI |
MYJPPMSENUWRIE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)









![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)

